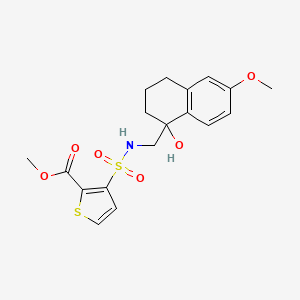

methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylsulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S2/c1-24-13-5-6-14-12(10-13)4-3-8-18(14,21)11-19-27(22,23)15-7-9-26-16(15)17(20)25-2/h5-7,9-10,19,21H,3-4,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWWAHKQUOFTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=C(SC=C3)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Formation of the Naphthalene Derivative: The starting material, 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalene, is synthesized through a series of reactions including hydrogenation and methylation.

Sulfonamide Formation: The naphthalene derivative is then reacted with a sulfonyl chloride to form the sulfonamide intermediate.

Thiophene Carboxylation: The final step involves the reaction of the sulfonamide intermediate with methyl thiophene-2-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups on the naphthalene ring.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Amines or alcohols can be formed.

Substitution: Halogenated derivatives or other substituted thiophenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound’s sulfonamide group suggests potential as an enzyme inhibitor. It could be investigated for its ability to inhibit sulfonamide-sensitive enzymes, which are targets in antibacterial and antifungal therapies.

Medicine

In medicine, the compound could be explored

Biological Activity

Methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Molecular Formula : C16H19N1O5S1

- Molecular Weight : 343.44 g/mol

- CAS Number : 2035004-69-2

The key structural elements include a thiophene ring and a tetrahydronaphthalene moiety, which are believed to influence its biological interactions significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented, similar compounds often utilize:

- Reagents : Various organic solvents and reagents are used to facilitate the reaction.

- Characterization Techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

Research indicates that this compound may inhibit the formation of neurotoxic amyloid beta oligomers, particularly targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology. The proposed mechanism includes:

- Binding to Amyloid Beta Oligomers : The compound's structural features allow it to interact with amyloid beta aggregates, potentially preventing their neurotoxic effects.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have shown that derivatives of similar structures can protect neuronal cells from oxidative stress and apoptosis induced by amyloid beta exposure.

-

Antiproliferative Activity : Some analogs exhibit antiproliferative effects against cancer cell lines, suggesting broader therapeutic potential.

Compound IC50 (µM) Cell Line Methyl 3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate 52 MCF-7 (breast cancer) Methyl 3-(N-(phenyl)sulfamoyl)thiophene-2-carboxylate 74 MDA-MB-231 (triple-negative breast cancer)

Pharmacological Applications

Given its biological activity, this compound is being investigated for:

- Neurodegenerative Disease Treatment : Targeting amyloid beta oligomers presents a promising avenue for Alzheimer's therapy.

- Cancer Therapeutics : Its antiproliferative properties suggest potential applications in oncology.

Comparison with Similar Compounds

Structural Analog: Methyl 3-(N-((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Carbamoyl)Sulfamoyl)Thiophene-2-Carboxylate

Key Differences :

Table 1: Physicochemical Properties of Thiophene Derivatives

| Compound Name | Purity (%) | Key Functional Groups | |

|---|---|---|---|

| Target Compound | N/A | Tetrahydronaphthalene, hydroxyl | |

| Methyl thiophene-2-carboxylate | N/A | Thiophene ester | |

| Triazine-containing analog | 98 | Triazine, carbamoyl |

Analytical and Spectroscopic Comparisons

- NMR/IR Data : reports δ<sup>13</sup>C NMR shifts at 165–170 ppm for carboxylate carbons in methyl thiophene-2-carboxylate derivatives, which would align with the target compound’s ester group .

- Mass Spectrometry : Molecular networking () could differentiate the target compound from analogs via fragmentation patterns. For instance, the tetrahydronaphthalene moiety may yield unique parent ions (e.g., m/z 148 for C10H12O) compared to triazine fragments (e.g., m/z 83 for C3H3N3) .

Pharmacopeial and Purity Standards

outlines sterility and pH requirements (5.8–6.5) for tetrahydronaphthalene derivatives, which may apply to the target compound if intended for pharmaceutical use . The triazine analog’s 98% purity () sets a benchmark for synthetic quality control .

Research Implications and Gaps

- Stereochemical Complexity : The tetrahydronaphthalene scaffold introduces chiral centers absent in triazine or pyridine analogs, necessitating enantioselective synthesis and characterization (e.g., via chiral HPLC or X-ray crystallography using SHELX ).

- Solubility and Bioavailability : Methyl thiophene-2-carboxylate derivatives exhibit moderate solubility (e.g., 8.81 in unspecified units ), but the target compound’s hydroxyl group may enhance aqueous solubility compared to triazine analogs.

Q & A

Q. What are the key synthetic pathways for methyl 3-(N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)sulfamoyl)thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Sulfonamide coupling : Reacting a thiophene-2-carboxylate precursor with a sulfamoyl chloride derivative under basic conditions (e.g., NaH or K₂CO₃).

- Hydroxylation and methylation : Introducing the 1-hydroxy-6-methoxy-tetrahydronaphthalene moiety via alkylation or nucleophilic substitution .

Critical parameters include: - Temperature : Elevated temperatures (60–80°C) improve reaction rates but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but complicate purification.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating the product from byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tetrahydronaphthalene ring (δ 1.5–2.5 ppm for CH₂ groups) and sulfamoyl linkage (δ 3.1–3.3 ppm for NH-SO₂) .

- Mass spectrometry (HRMS) : Accurate mass measurements validate the molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₂₂N₂O₆S₂) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Docking studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2 or antimicrobial enzymes). Focus on the sulfamoyl group’s role in hydrogen bonding .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical residues for mutagenesis studies .

- QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. hydroxy groups) with bioactivity to guide synthetic modifications .

Q. What experimental strategies resolve contradictions in crystallographic data for this compound?

- Multi-software validation : Compare refinement results from SHELXL (for small-molecule precision) and PHENIX (for macromolecular compatibility) to address disordered regions .

- Twinned data correction : Apply TwinRotMat or ROTAX algorithms if pseudo-merohedral twinning obscures the tetrahydronaphthalene ring’s conformation .

- Cross-validation : Pair X-ray diffraction with DFT-optimized molecular geometries to validate bond lengths and angles (e.g., S–N bond: 1.63 Å ± 0.02) .

Q. How do pH and solvent effects influence the compound’s stability during in vitro assays?

- pH-dependent degradation : Monitor hydrolysis of the methyl ester group (t₁/₂ < 24 hrs at pH > 8) via LC-MS. Use buffered solutions (pH 6–7.4) to mimic physiological conditions .

- Solvent compatibility : Avoid DMSO concentrations >1% to prevent sulfamoyl group oxidation. Prefer aqueous-organic mixtures (e.g., acetonitrile/water) for long-term storage .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use preparative chiral HPLC (Chiralpak IA column) to separate diastereomers formed during tetrahydronaphthalene ring closure .

- Catalyst optimization : Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity in sulfamoyl coupling steps .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.